JNJ-28312141 free base

Catalog No.
S531293
CAS No.
885692-52-4
M.F
C26H32N6O2
M. Wt
460.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
JNJ-28312141 free base

CAS Number

885692-52-4

Product Name

JNJ-28312141 free base

IUPAC Name

5-cyano-N-[2-(cyclohexen-1-yl)-4-[1-[2-(dimethylamino)acetyl]piperidin-4-yl]phenyl]-1H-imidazole-2-carboxamide

Molecular Formula

C26H32N6O2

Molecular Weight

460.6 g/mol

InChI

InChI=1S/C26H32N6O2/c1-31(2)17-24(33)32-12-10-18(11-13-32)20-8-9-23(22(14-20)19-6-4-3-5-7-19)30-26(34)25-28-16-21(15-27)29-25/h6,8-9,14,16,18H,3-5,7,10-13,17H2,1-2H3,(H,28,29)(H,30,34)

InChI Key

GUBJNPWVIUFSTR-UHFFFAOYSA-N

SMILES

CN(C)CC(=O)N1CCC(CC1)C2=CC(=C(C=C2)NC(=O)C3=NC=C(N3)C#N)C4=CCCCC4

Solubility

Soluble in DMSO

Synonyms

JNJ-28312141; JNJ28312141; JNJ 28312141; JNJ-28312141 HCl; JNJ-28312141 hydrochloride

Canonical SMILES

CN(C)CC(=O)N1CCC(CC1)C2=CC(=C(C=C2)NC(=O)C3=NC=C(N3)C#N)C4=CCCCC4

Description

The exact mass of the compound JNJ-28312141 free base is 496.2354 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

JNJ-28312141 free base is a novel compound recognized for its role as an inhibitor of the colony-stimulating factor-1 receptor and the FMS-related receptor tyrosine kinase-3. This compound is particularly notable for its potential applications in oncology, specifically targeting solid tumors, bone metastases, and acute myeloid leukemia. Its molecular formula is C26H32N6O2, and it has a molecular weight of 460.6 g/mol .

  • JNJ-28312141 is designed to inhibit two key enzymes: CSF1R and FLT3 [].
  • CSF1R plays a role in the growth and survival of certain immune cells, while FLT3 is involved in the development of blood cells. Mutations in FLT3 are associated with some types of leukemia [].
  • By inhibiting these enzymes, JNJ-28312141 may disrupt cancer cell growth and survival pathways, potentially leading to tumor regression [].
  • The exact details of the mechanism require further research.
  • As an investigational drug, information on the safety profile and potential hazards of JNJ-28312141 is limited.
  • Preclinical studies are likely ongoing to assess its toxicity and potential side effects [].

Mechanism of Action:

Researchers are interested in understanding how JNJ-28312141 free base works at the molecular level to inhibit cancer cell growth. Studies suggest that it targets a protein called Bruton's tyrosine kinase (BTK). BTK is a signaling molecule involved in B-cell maturation and function. Inhibiting BTK activity may disrupt the growth and survival of cancer cells derived from B-cells, a type of white blood cell.

Preclinical Studies:

JNJ-28312141 free base has shown promise in preclinical studies, which are experiments conducted in cells or animals before human trials. Studies have evaluated its effectiveness in cell lines derived from various cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) [].

That typically include:

  • Starting Materials: The synthesis begins with appropriate precursors that contain the necessary functional groups for receptor inhibition.
  • Reactions: Key reactions may include amination, alkylation, and cyclization processes to build the complex structure of JNJ-28312141.
  • Purification: After synthesis, the compound is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing .

JNJ-28312141 exhibits significant biological activity as an inhibitor of colony-stimulating factor-1 receptor and FMS-related receptor tyrosine kinase-3. In preclinical studies, it has demonstrated efficacy in reducing tumor growth and preventing bone erosion associated with tumor-induced processes. Its oral bioavailability makes it a candidate for therapeutic use in various malignancies, particularly those resistant to conventional therapies .

JNJ-28312141 has several promising applications in medical research and therapeutic development:

  • Oncology: It is primarily being investigated for its efficacy against solid tumors and hematological malignancies.
  • Bone Metastases: The compound shows potential in treating bone metastases, which are common in cancers like breast and prostate cancer.
  • Research Tool: It serves as a valuable tool in understanding the biology of colony-stimulating factor-1 receptor signaling pathways and their role in tumorigenesis .

Studies on JNJ-28312141 have focused on its interactions with various biological targets:

  • Receptor Binding: The compound’s ability to bind selectively to colony-stimulating factor-1 receptor and FMS-related receptor tyrosine kinase-3 has been characterized through binding assays.
  • Synergistic Effects: Research is ongoing to explore potential synergistic effects when used in combination with other anticancer agents, which may enhance therapeutic outcomes .

Several compounds share structural or functional similarities with JNJ-28312141. Below is a comparison highlighting its uniqueness:

Compound NameTarget ReceptorUnique Features
JNJ-28312141Colony-stimulating factor-1 receptorDual inhibition of colony-stimulating factor-1 receptor and FMS-related receptor tyrosine kinase-3
PLX3397Colony-stimulating factor-1 receptorFocuses more on macrophage modulation
KW-2449FMS-related receptor tyrosine kinase-3Primarily targets hematological malignancies
GilteritinibFMS-related receptor tyrosine kinase-3Specific for acute myeloid leukemia

JNJ-28312141's dual action on both receptors sets it apart from many other inhibitors that target only one pathway, potentially leading to broader therapeutic effects.

JNJ-28312141 free base was first synthesized and characterized by Johnson & Johnson Pharmaceutical Research & Development as part of efforts to develop targeted therapies for cancers involving macrophage and osteoclast activity. The compound emerged from structure-activity relationship studies focused on arylamide derivatives, optimized for oral bioavailability and kinase selectivity. Key preclinical findings published in Molecular Cancer Therapeutics (2009) demonstrated its dual inhibition of colony-stimulating factor-1 receptor (CSF1R) and FMS-related receptor tyrosine kinase-3 (FLT3), establishing its potential in oncology and inflammatory diseases.

Classification as a Receptor Tyrosine Kinase Inhibitor

JNJ-28312141 is classified as a small-molecule, ATP-competitive inhibitor targeting:

  • CSF1R (IC~50~ = 0.69 nM)
  • FLT3 (IC~50~ = 30 nM)
    It belongs to the chemical class of 4-cyanoimidazole carboxamides, with additional activity against KIT (IC~50~ = 3.6 nM) and TRKA (IC~50~ = 150 nM).

General Overview of Research Significance

Research highlights include:

  • Suppression of tumor-associated macrophages in solid tumors
  • Inhibition of osteoclast-mediated bone resorption
  • Activity in FLT3-dependent acute myeloid leukemia (AML)
  • Utility in PET imaging of tuberculosis granulomas

Nomenclature and Chemical Identification

PropertyValue
IUPAC Name4-cyano-N-[2-(cyclohex-1-en-1-yl)-4-{1-[2-(dimethylamino)acetyl]piperidin-4-yl}phenyl]-1H-imidazole-2-carboxamide
CAS Registry Number885692-52-4
Molecular FormulaC~26~H~32~N~6~O~2~
Molecular Weight460.6 g/mol
SMILESCN(C)CC(=O)N1CCC(CC1)C2=CC(=C(C=C2)NC(=O)C3=NC=C(N3)C#N)C4=CCCCC4
Key SynonymsJNJ-28312141, YKQ241VJ92, DTXSID70237129

Sources:

Molecular Formula (C26H32N6O2) and Weight (460.6 g/mol)

JNJ-28312141 free base possesses the molecular formula C26H32N6O2, confirming its composition of twenty-six carbon atoms, thirty-two hydrogen atoms, six nitrogen atoms, and two oxygen atoms [1] [2]. The compound exhibits a molecular weight of 460.6 grams per mole, with an exact mass of 460.25867428 daltons as determined by high-resolution mass spectrometry [2] [19]. The monoisotopic mass equals 460.25867428 daltons, indicating the absence of significant isotopic variations in the molecular structure [3].

Computational analysis reveals that JNJ-28312141 contains thirty-four heavy atoms, contributing to its substantial molecular complexity with a calculated complexity score of 809 [19]. The molecular structure demonstrates a formal charge of zero, indicating overall electrical neutrality in the free base form [2]. The compound exhibits no defined stereocenters (0/0) and lacks E/Z geometric centers, classifying it as an achiral molecule with no optical activity [3].

Structural Configuration and Functional Groups

The structural architecture of JNJ-28312141 free base incorporates multiple heterocyclic and aromatic systems arranged in a specific three-dimensional configuration [1] [2]. The central framework consists of an imidazole ring system substituted with a cyano group at the 4-position and connected via a carboxamide linkage to a complex phenyl system [7]. The imidazole core represents a five-membered heterocyclic aromatic system containing two nitrogen atoms at positions 1 and 3, providing basic properties to the molecule [10].

The phenyl ring system features substitution with a cyclohexenyl group, introducing a six-membered cyclic alkene moiety that enhances the lipophilic character of the compound [2] [3]. Additionally, the structure incorporates a piperidine ring, representing a saturated six-membered heterocycle containing one nitrogen atom [24]. This piperidine moiety connects to a dimethylamino acetyl side chain, contributing tertiary amine functionality to the overall molecular structure [14].

The complete structural representation can be expressed through the SMILES notation: CN(C)CC(=O)N1CCC(CC1)C2=CC=C(NC(=O)C3=NC(=CN3)C#N)C(=C2)C4=CCCCC4 [2] [3]. The InChI key GUBJNPWVIUFSTR-UHFFFAOYSA-N provides a unique identifier for this specific molecular structure [2] [3].

Table 1: Functional Group Analysis of JNJ-28312141 Free Base

Functional GroupLocation in StructureChemical Significance
Imidazole ringCentral heterocyclic coreHeterocyclic aromatic system with basic properties
Cyano group (-C≡N)Attached to imidazole at position 4Electron-withdrawing group affecting reactivity
Carboxamide group (-CONH-)Connecting imidazole to phenyl systemAmide bond providing structural stability
Cyclohexenyl groupSubstituted on phenyl ringLipophilic cyclic alkene moiety
Piperidine ringCentral saturated heterocycleSaturated heterocycle with basic nitrogen
Dimethylamino groupTerminal nitrogen substituentTertiary amine with basic properties
Acetyl groupLinking piperidine to dimethylaminoCarbonyl-containing linking group
Phenyl ring (aromatic)Central aromatic systemAromatic system providing π-π interactions

Physical Properties and Chemical Identifiers

JNJ-28312141 free base manifests as a white powder at ambient temperature, maintaining solid-state characteristics under standard laboratory conditions [15]. The compound demonstrates specific solubility profiles, exhibiting solubility of 12 milligrams per milliliter in dimethyl sulfoxide and 4 milligrams per milliliter in ethanol [15]. These solubility characteristics indicate moderate polarity and the ability to dissolve in both polar aprotic and polar protic solvents [15].

The compound possesses a calculated partition coefficient (XLogP3) of 3.1, suggesting moderate lipophilicity and potential for membrane permeability [2] [19]. Hydrogen bonding analysis reveals two hydrogen bond donor sites and five hydrogen bond acceptor sites, contributing to its interaction potential with biological targets [2] [19]. The molecule contains six rotatable bonds, providing conformational flexibility that may influence binding interactions [2] [19].

The topological polar surface area measures 105 square angstroms, indicating significant polar character while maintaining overall lipophilic properties [19]. The compound carries the Chemical Abstracts Service registry number 885692-52-4 and the Unique Ingredient Identifier YKQ241VJ92 [2] [3] [15].

Table 2: Physical and Chemical Properties of JNJ-28312141 Free Base

PropertyValue/Description
Molecular FormulaC₂₆H₃₂N₆O₂
Molecular Weight (g/mol)460.6
Exact Mass (Da)460.25867428
CAS Registry Number885692-52-4
UNIIYKQ241VJ92
InChI KeyGUBJNPWVIUFSTR-UHFFFAOYSA-N
XLogP33.1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bonds6
Topological Polar Surface Area (Ų)105
AppearanceWhite powder
Solubility in DMSO12 mg/mL
Solubility in Ethanol4 mg/mL

Chemical Reactivity and Stability

The chemical reactivity of JNJ-28312141 free base derives from the presence of multiple functional groups that can participate in various chemical transformations [12]. The imidazole ring system exhibits amphoteric behavior, capable of acting as both an acid and a base depending on the reaction conditions [10]. The nitrogen atoms within the imidazole ring possess lone electron pairs that can participate in nucleophilic reactions or coordinate with metal centers [12].

The cyano group attached to the imidazole ring represents an electron-withdrawing substituent that significantly influences the electronic properties of the heterocyclic system [12]. This cyano functionality can undergo nucleophilic addition reactions and may participate in cyclization reactions under appropriate conditions [12]. The electron-withdrawing nature of the cyano group affects the basicity of the imidazole nitrogen atoms, potentially altering their reactivity patterns [10].

The carboxamide linkage provides structural stability through resonance stabilization, while the carbonyl group can participate in hydrogen bonding interactions [21]. The piperidine ring contributes basic character to the molecule, with the nitrogen atom capable of protonation under acidic conditions [24]. The dimethylamino group represents a tertiary amine that exhibits basic properties and can undergo quaternizatio n reactions with alkylating agents [14].

The cyclohexenyl moiety introduces an alkene functionality that can participate in addition reactions, including hydrogenation, halogenation, and cycloaddition processes [13]. The aromatic phenyl system provides stability through delocalization of π-electrons and can undergo electrophilic aromatic substitution reactions under appropriate conditions [13].

Stability studies indicate that JNJ-28312141 free base remains stable under recommended storage conditions of +4°C for short-term storage and -20°C for long-term preservation [15]. The compound maintains its chemical integrity when stored as a dry powder away from light and moisture [15].

Synthetic Pathways and Preparation Methods

Precursor Compounds

The synthesis of JNJ-28312141 free base requires several key precursor compounds that serve as building blocks in the multi-step synthetic sequence [8] [11]. The primary starting material involves 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, which provides the initial aromatic system for subsequent transformations [23]. This boronic ester derivative enables palladium-catalyzed cross-coupling reactions essential for constructing the complex molecular framework [23].

The synthesis incorporates tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate as a protected piperidine intermediate, utilizing the tert-butoxycarbonyl protecting group to prevent unwanted side reactions during the synthetic sequence [22]. The protecting group strategy allows selective manipulation of other functional groups while maintaining the integrity of the piperidine nitrogen [22].

Additional precursor compounds include 2-cyclohexenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for introducing the cyclohexenyl substituent through Suzuki coupling reactions [23]. The imidazole core derives from 4-cyano-1H-imidazole-2-carboxylic acid, which provides both the heterocyclic system and the carboxylic acid functionality required for amide bond formation [10].

The dimethylamino acetyl side chain originates from N-(tert-butoxycarbonyl)-N-methylglycine, representing a protected glycine derivative that undergoes deprotection and coupling reactions [22]. The final precursor, nor-methyl-JNJ-28312141, serves as the immediate precursor for the ultimate methylation step that yields the target compound [8].

Table 3: Key Precursor Compounds in JNJ-28312141 Synthesis

Precursor CompoundMolecular FormulaFunction in Synthesis
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilineC₁₃H₂₀BNO₃Starting material for Suzuki coupling
tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylateC₁₆H₂₄N₂O₂Intermediate after piperidine protection
2-cyclohexenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC₁₂H₂₁BO₂Cyclohexenyl group introduction
4-cyano-1H-imidazole-2-carboxylic acidC₅H₃N₃O₂Imidazole core component
N-(tert-butoxycarbonyl)-N-methylglycineC₈H₁₅NO₄Protected glycine derivative
nor-methyl-JNJ-28312141 precursorC₂₅H₃₀N₆O₂Direct precursor for final methylation

Chemical Synthesis Strategies

The synthetic approach to JNJ-28312141 free base employs a convergent strategy that combines multiple chemical transformations to construct the complex molecular architecture [11]. The synthesis initiates with Suzuki cross-coupling reactions using palladium catalysis to form carbon-carbon bonds between aromatic systems [23]. This methodology utilizes the boronic ester functionality of the starting aniline derivative to couple with appropriate halogenated partners under basic conditions [23].

The piperidine ring system undergoes protection using tert-butoxycarbonyl chemistry, followed by electrophilic bromination using N-bromosuccinimide to introduce a leaving group for subsequent coupling reactions [22]. The brominated intermediate then participates in a second Suzuki coupling reaction to incorporate the cyclohexenyl substituent, utilizing 2-cyclohexenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the coupling partner [23].

The imidazole core construction involves amide bond formation between the 4-cyano-1H-imidazole-2-carboxylic acid and the aniline derivative using peptide coupling methodology [25]. This transformation employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the coupling reagent in combination with N,N-diisopropylethylamine as the base [20] [25]. The reaction proceeds through the formation of an activated acyl imidazolium intermediate that undergoes nucleophilic attack by the aniline nitrogen [20].

The incorporation of the dimethylamino acetyl side chain utilizes sequential protection and deprotection strategies [22]. The tert-butoxycarbonyl protecting group undergoes removal using trifluoroacetic acid treatment, followed by acylation with the protected glycine derivative [22]. Final deprotection yields the dimethylamino terminus, completing the target molecular structure [22].

For radiolabeled derivatives, the synthesis incorporates a methylation step using carbon-11 labeled iodomethane to produce [11C]JNJ-28312141 [8]. This radiolabeling procedure involves reaction of the nor-methyl precursor with [11C]iodomethane in dimethylformamide at elevated temperature, achieving radiochemical yields of approximately 18.7% with high radiochemical purity [8].

Table 4: Chemical Synthesis Strategies for JNJ-28312141 Free Base

Synthetic StepKey ReagentsReaction Type
Step 1: Core Synthesis4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilineSuzuki coupling reaction
Step 2: Piperidine Formationtert-butyl piperidine-1-carboxylate, N-bromosuccinimideElectrophilic bromination
Step 3: Cyclohexenyl Introduction2-cyclohexenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneSecond Suzuki coupling
Step 4: Imidazole Construction4-cyano-1H-imidazole-2-carboxylic acidAmide bond formation
Step 5: Cyano SubstitutionCyanogen bromide or cyano-containing precursorsElectrophilic cyanation
Step 6: Final CouplingHATU, DIPEA, DMFPeptide coupling reaction

Purification Techniques

The purification of JNJ-28312141 free base requires sophisticated chromatographic techniques to achieve the high purity levels necessary for chemical characterization and research applications [8] [15]. Reversed-phase high-performance liquid chromatography represents the primary purification methodology, utilizing C18 stationary phases with acetonitrile-water gradient systems [8]. The mobile phase typically incorporates trifluoroacetic acid as a modifier to improve peak shape and resolution [8].

For preparative-scale purifications, XBridge C18 columns (10 × 250 millimeters) operate at flow rates of 12 milliliters per minute using mobile phase compositions of acetonitrile:water:trimethylamine (240:760:1) [8]. Analytical separations employ Luna C18 columns (4.6 × 250 millimeters) with acetonitrile:ammonium formate (60:40) mobile phases at 3 milliliters per minute flow rates [8].

Column chromatography using silica gel provides an alternative purification approach for intermediate compounds in the synthetic sequence [9]. This technique utilizes organic solvent gradients to separate compounds based on polarity differences, with typical mobile phases ranging from hexane-ethyl acetate to dichloromethane-methanol systems [9].

Solid-phase extraction techniques employ C18 cartridges for rapid purification and desalting procedures [8]. Oasis Sep-Pak Light cartridges facilitate the purification of radiolabeled derivatives, utilizing sequential washes with saline followed by ethanol elution [8]. The cartridges undergo activation with water prior to sample loading, followed by extensive washing to remove polar impurities before product elution [8].

Recrystallization methods provide additional purification for small-scale preparations, utilizing organic solvent systems to obtain crystalline materials with enhanced purity [17]. The choice of crystallization solvents depends on the solubility characteristics of the compound and the nature of the impurities requiring removal [17].

Table 5: Purification Techniques for JNJ-28312141 Free Base

TechniqueApplicationConditions/Mobile Phase
Reversed-Phase HPLCFinal purification and analysisAcetonitrile:water gradient with TFA
Column ChromatographyIntermediate purificationSilica gel with organic solvents
Solid-Phase ExtractionRadiolabeled compound purificationC18 cartridge with MeOH/H₂O
RecrystallizationSmall-scale purificationOrganic solvent systems
Preparative HPLCLarge-scale final purificationC18 column, acetonitrile:water system
Sep-Pak CartridgeQuick cleanup proceduresOasis cartridge with EtOH elution

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

460.25867428 g/mol

Monoisotopic Mass

460.25867428 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YKQ241VJ92

Wikipedia

JNJ-28312141 free base
JNJ-28312141

Dates

Modify: 2023-08-15
1: Coniglio S, Miller I, Symons M, Segall JE. Coculture Assays to Study Macrophage and Microglia Stimulation of Glioblastoma Invasion. J Vis Exp. 2016 Oct 20;(116). doi: 10.3791/53990. PubMed PMID: 27805587.
2: Illig CR, Manthey CL, Wall MJ, Meegalla SK, Chen J, Wilson KJ, Ballentine SK, Desjarlais RL, Schubert C, Crysler CS, Chen Y, Molloy CJ, Chaikin MA, Donatelli RR, Yurkow E, Zhou Z, Player MR, Tomczuk BE. Optimization of a potent class of arylamide colony-stimulating factor-1 receptor inhibitors leading to anti-inflammatory clinical candidate 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-[1-[(dimethylamino)acetyl]-4-piperidinyl]pheny l]-1H-imidazole-2-carboxamide (JNJ-28312141). J Med Chem. 2011 Nov 24;54(22):7860-83. doi: 10.1021/jm200900q. Epub 2011 Oct 31. PubMed PMID: 22039836.
3: Manthey CL, Johnson DL, Illig CR, Tuman RW, Zhou Z, Baker JF, Chaikin MA, Donatelli RR, Franks CF, Zeng L, Crysler C, Chen Y, Yurkow EJ, Boczon L, Meegalla SK, Wilson KJ, Wall MJ, Chen J, Ballentine SK, Ott H, Baumann C, Lawrence D, Tomczuk BE, Molloy CJ. JNJ-28312141, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia. Mol Cancer Ther. 2009 Nov;8(11):3151-61. doi: 10.1158/1535-7163.MCT-09-0255. Epub 2009 Nov 3. PubMed PMID: 19887542.

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